molecular formula C13H18O2 B14688415 2-[(2-Butylphenoxy)methyl]oxirane CAS No. 29756-52-3

2-[(2-Butylphenoxy)methyl]oxirane

Katalognummer: B14688415
CAS-Nummer: 29756-52-3
Molekulargewicht: 206.28 g/mol
InChI-Schlüssel: HJEORQYOUWYAMR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(2-Butylphenoxy)methyl]oxirane is an organic compound with the molecular formula C13H18O2. It is a type of epoxide, which is a three-membered cyclic ether. Epoxides are known for their high reactivity due to the ring strain in the three-membered ring. This compound is used in various chemical reactions and has applications in different fields such as chemistry, biology, medicine, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Butylphenoxy)methyl]oxirane typically involves the reaction of 2-butylphenol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the epoxide ring .

Industrial Production Methods

On an industrial scale, the production of epoxides like this compound often involves the catalytic oxidation of alkenes. For example, ethylene oxide, the simplest epoxide, is produced by the catalytic oxidation of ethylene using air or oxygen .

Analyse Chemischer Reaktionen

Types of Reactions

2-[(2-Butylphenoxy)methyl]oxirane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wirkmechanismus

The mechanism of action of 2-[(2-Butylphenoxy)methyl]oxirane involves the nucleophilic attack on the epoxide ring, leading to ring opening. The ring strain in the three-membered ring makes it highly reactive towards nucleophiles. The reaction can proceed through either an S_N2 or S_N1 mechanism, depending on the reaction conditions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-[(2-Butylphenoxy)methyl]oxirane is unique due to its specific substituent groups, which can influence its reactivity and the types of reactions it undergoes. The presence of the butyl group can affect the steric and electronic properties of the compound, making it distinct from other similar epoxides .

Eigenschaften

CAS-Nummer

29756-52-3

Molekularformel

C13H18O2

Molekulargewicht

206.28 g/mol

IUPAC-Name

2-[(2-butylphenoxy)methyl]oxirane

InChI

InChI=1S/C13H18O2/c1-2-3-6-11-7-4-5-8-13(11)15-10-12-9-14-12/h4-5,7-8,12H,2-3,6,9-10H2,1H3

InChI-Schlüssel

HJEORQYOUWYAMR-UHFFFAOYSA-N

Kanonische SMILES

CCCCC1=CC=CC=C1OCC2CO2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.